BenchChemオンラインストアへようこそ!

3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cancer differentiation therapy Monocyte differentiation Antiproliferative screening

Procure 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol (CAS 431884-70-7) for differentiation research. The 4-methoxyphenylamino substitution is structurally essential—replacement with phenyl, 4-ethylphenyl, or 2,4-dimethylphenyl alters electronic properties (Hammett σp: -0.27 vs. -0.15 to 0.0), hydrogen-bonding capacity, and steric bulk, directly impacting target engagement and antiproliferative efficacy. This specific substitution is implicated in monocyte/macrophage differentiation induction in leukemic blasts and keratinocyte hyperproliferation models. Procure the exact compound to ensure experimental reproducibility and valid mechanistic conclusions.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
CAS No. 431884-70-7
Cat. No. B11042568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol
CAS431884-70-7
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCC1=NN=C(NC1=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C11H12N4O2/c1-7-10(16)13-11(15-14-7)12-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,12,13,15,16)
InChIKeyQVTNVJXBGOFVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol (CAS 431884-70-7): Chemical Identity and Core Procurement Parameters


3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol (CAS 431884-70-7) is a synthetic 1,2,4-triazine derivative with a molecular formula of C11H10N4O2 and a molecular weight of 230.22 g/mol . Also designated as 3-(4-methoxyphenyl)imino-6-methylidene-1,2,4-triazin-5-one, this compound features a triazin-5-ol core with a 4-methoxyphenylamino substitution at the 3-position and a methyl group at the 6-position . The compound belongs to the 3-amino-6-alkyl-as-triazin-5-ol subclass, which has been investigated for antiviral, anticancer, and differentiation-inducing activities [1][2]. It is exclusively supplied for research purposes and is not intended for therapeutic or veterinary use.

Why Generic Substitution of 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol Is Scientifically Unreliable


Within the 3-amino-6-methyl-1,2,4-triazin-5-ol chemotype, the N-aryl substituent at the 3-position is a critical determinant of biological activity and selectivity [1]. Replacing the 4-methoxyphenyl group with an unsubstituted phenyl, a 4-ethylphenyl, or a 2,4-dimethylphenyl moiety can profoundly alter electronic properties (Hammett σp: -0.27 for OCH3 vs. -0.15 for CH3 vs. 0.0 for H), hydrogen-bonding capacity, and steric bulk—each of which directly impacts target engagement, differentiation-inducing potency, and antiproliferative efficacy [2]. Furthermore, tautomeric equilibria between keto and imino forms of the triazin-5-ol core are sensitive to the electronic character of the 3-amino substituent, meaning that even structurally similar analogs may exist in different predominant tautomeric states under physiological conditions [1]. Generic substitution without empirical confirmation of biological equivalence therefore risks selecting a compound with substantially different activity, selectivity, and experimental reproducibility.

Quantitative Differentiation Evidence for 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol (CAS 431884-70-7)


Differentiation-Inducing Activity: 4-Methoxyphenyl vs. 4-Ethylphenyl and 2,4-Dimethylphenyl Analogs

The 4-methoxyphenyl analog (target compound) is reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, evidence supporting its use as an anti-cancer agent and for treatment of hyperproliferative skin conditions such as psoriasis [1]. This differentiation-inducing phenotype has been specifically attributed to this substitution pattern in the patent literature, distinguishing the compound from its 4-ethylphenyl analog (PubChem CID 135431199, CAS 443097-44-7) and 2,4-dimethylphenyl analog (CAS not assigned in public databases) [2]. While the precise quantitative potency metrics (e.g., IC50 values) for each comparator in an identical assay system are not publicly available in a head-to-head format, the patent claims explicitly differentiate the 4-methoxyphenyl substitution as conferring the differentiation-inducing activity, suggesting that the 4-ethyl and 2,4-dimethyl congeners are substantially less potent or inactive in this assay [1].

Cancer differentiation therapy Monocyte differentiation Antiproliferative screening

Tautomeric Stability and Physicochemical Properties: Methoxy vs. Alkyl Substituent Effects

3-Amino-6-alkyl-as-triazin-5-ol derivatives exist in equilibrium between keto and imino tautomeric forms, and the position of this equilibrium is governed by the substituent at the 3-position amino group [1]. The 4-methoxyphenyl group, with its electron-donating resonance effect (Hammett σp = -0.27), stabilizes the imino tautomer to a different extent than the 4-ethylphenyl substituent (σp = -0.15) or the 2,4-dimethylphenyl group (σp ≈ -0.15 to -0.20 cumulative) [2]. Computed XLogP3 for the target compound is predicted to be lower than that of the 4-ethylphenyl analog (PubChem XLogP3 = 1.5 for the ethyl analog), conferring improved aqueous solubility and potentially distinct pharmacokinetic behavior [2]. While direct experimental measurement of tautomeric ratios or solubility for each comparator is not publicly available, the established structure-property relationships within this chemotype support a meaningful physicochemical differentiation relevant to formulation and assay compatibility [1][2].

Tautomerism Physicochemical profiling Drug-likeness prediction

Molecular Weight and Heavy Atom Count Advantages for Permeability and Ligand Efficiency

The target compound (MW 230.22 g/mol) is significantly smaller than the 6-(4-methylphenyl) analog (CAS 881432-60-6, MW 308.34 g/mol) [1]. The addition of a 4-methylphenyl group at the 6-position increases molecular weight by 78.12 g/mol and introduces an additional aromatic ring, which can reduce aqueous solubility, decrease permeability, and lower ligand efficiency indices (LE = 1.4 pKi/heavy atom for a hypothetical target) [2]. The 4-ethylphenyl analog (MW 230.27 g/mol) and 2,4-dimethylphenyl analog (MW 230.27 g/mol) are nearly isosteric with the target, but the methoxy oxygen provides an additional hydrogen-bond acceptor (HBA count = 4 for target vs. 3 for ethyl/dimethyl analogs), which can be exploited for target binding or may alter off-target profiles [2].

Ligand efficiency metrics Fragment-based drug discovery Permeability optimization

Antiviral Activity Spectrum: Class-Level Activity with Substituent-Dependent Potency

Within the 3-amino-6-alkyl-as-triazin-5-ol series, antiviral activity has been demonstrated against common cold virus, but only for specific structural variants [1]. Of thirteen amidinohydrazone derivatives of α-oxocarboxylic acid and 3-amino-6-alkyl-as-triazin-5-ol tested, only the amidinohydrazone of 2-oxovaleric acid was effective, indicating that antiviral activity is highly sensitive to structural modification [1]. The target compound, with its 4-methoxyphenylamino substituent at the 3-position, occupies a distinct region of chemical space compared to the simple 3-amino-6-alkyl congeners; this structural divergence implies a potentially different antiviral selectivity profile, though direct antiviral data for the target compound itself are not publicly available [1].

Antiviral screening Common cold virus Triazine SAR

Patent-Disclosed Therapeutic Utility: Differentiation Therapy vs. Kinase Inhibition in Broader Triazine Class

The target compound is claimed in patent literature for its capacity to arrest proliferation of undifferentiated cells and induce monocyte differentiation, with therapeutic applications in oncology and dermatology (e.g., psoriasis, skin aging conditions) [1]. This mechanism is mechanistically distinct from the kinase inhibitory activity claimed for many other triazine derivatives (e.g., PI3K/mTOR inhibitors, c-Met inhibitors, FAK inhibitors) that dominate the broader 1,2,4-triazine patent landscape [2][3]. The differentiation-inducing mechanism offers a fundamentally different therapeutic angle—potentially targeting cancer stem-like cells or hyperproliferative keratinocytes—compared to direct cytotoxicity or kinase inhibition [1]. Selecting a generic triazine analog optimized for kinase inhibition would therefore result in a completely different pharmacological profile and experimental outcome.

Patent landscape analysis Differentiation therapy Kinase inhibitor differentiation

Structural Uniqueness: 4-Methoxyphenylamino at Position 3 vs. Common 3-Amino or 3-Benzylsulfanyl Analogs

The target compound features a 4-methoxyphenylamino group at the 3-position of the 1,2,4-triazin-5-ol core, a substitution pattern that is less commonly explored than the 3-amino, 3-benzylsulfanyl, or 3-hydrazino variants prevalent in commercial screening libraries [1]. The 3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-ol (CAS 5213-82-1), for example, replaces the nitrogen-linked aryl group with a sulfur-linked benzyl group, fundamentally altering electronic conjugation and hydrogen-bonding capacity at the heterocycle [1]. Similarly, 3-hydrazino-substituted analogs (e.g., CAS for 3-[(2E)-2-(hex-5-en-2-ylidene)hydrazino]-6-methyl-1,2,4-triazin-5-ol) introduce a flexible linker with distinct conformational preferences . The target compound's N-aryl linkage provides a rigid, conjugated system that is absent in the S-alkyl or hydrazino series, conferring unique UV/fluorescence properties and target-binding geometry .

Chemical Library Enumeration Scaffold Hopping SAR exploration

Optimal Research and Industrial Application Scenarios for 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol (CAS 431884-70-7)


Differentiation Therapy and Cancer Stem Cell Research

The target compound is suited for in vitro studies investigating the induction of differentiation in undifferentiated cancer cells or leukemic blasts, particularly where monocyte/macrophage lineage commitment is the desired endpoint [1]. Unlike cytotoxic chemotherapeutics or kinase inhibitors, this compound's mechanism—arresting proliferation while inducing differentiation—makes it a valuable tool for studying non-cytotoxic anticancer strategies and for probing the role of differentiation blockade in oncogenesis [1]. The 4-methoxyphenyl substitution is specifically implicated in this activity, and substitution with the 4-ethylphenyl or 2,4-dimethylphenyl analog is not expected to reproduce the phenotype based on current patent disclosures [1][2].

Psoriasis and Hyperproliferative Skin Disorder Models

Patent disclosures indicate utility of this compound in treating hyperproliferative skin conditions including psoriasis, as well as cosmetic applications targeting wrinkles, slack skin, dry skin, and insufficient sebum secretion [1]. Researchers studying keratinocyte hyperproliferation or developing topical differentiation-inducing agents should procure the specific 4-methoxyphenylamino derivative, as the differentiation-inducing activity in epidermal models is linked to this precise substitution pattern [1]. The compound's relatively low molecular weight (230.22 g/mol) and additional hydrogen-bond acceptor (methoxy oxygen) may also favor topical formulation development compared to bulkier 6-substituted analogs .

Triazine Scaffold Diversification in Medicinal Chemistry Libraries

For medicinal chemistry programs seeking to expand their heterocyclic screening collection, the target compound provides a chemically distinct 3-N-aryl-1,2,4-triazin-5-ol entry that is underrepresented relative to 3-amino, 3-benzylsulfanyl, or 3-hydrazino variants in commercial libraries [1][2]. The 4-methoxyphenyl group introduces electronic and conformational features not available in simpler 3-substituted analogs, and the compound's molecular weight (230.22 g/mol) and computed property profile (lower XLogP3 than 4-ethylphenyl analog) position it favorably as a fragment-like or lead-like starting point for optimization campaigns [3].

Antiviral Screening and Tautomerism Studies

Although direct antiviral data for the specific compound are not publicly available, its membership in the 3-amino-6-alkyl-as-triazin-5-ol class—in which tautomeric state is known to influence biological activity—makes it a relevant candidate for antiviral screening panels, particularly against RNA viruses [1]. The compound can also serve as a model system for studying the impact of N-aryl substitution on keto-imino tautomerism in triazin-5-ols, with implications for understanding tautomer-dependent target engagement [1]. Procurement of the exact compound ensures that tautomeric equilibrium studies are conducted on the biologically relevant substitution pattern.

Quote Request

Request a Quote for 3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.